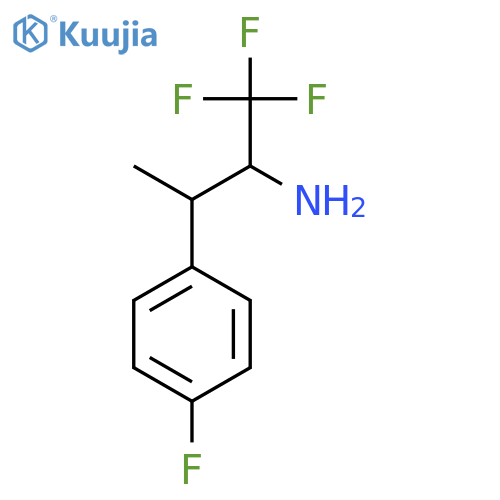

Cas no 2228210-85-1 (1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine)

1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine 化学的及び物理的性質

名前と識別子

-

- 1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine

- 2228210-85-1

- EN300-1952915

-

- インチ: 1S/C10H11F4N/c1-6(9(15)10(12,13)14)7-2-4-8(11)5-3-7/h2-6,9H,15H2,1H3

- InChIKey: CEYLSBXWAFELFY-UHFFFAOYSA-N

- ほほえんだ: FC(C(C(C)C1C=CC(=CC=1)F)N)(F)F

計算された属性

- せいみつぶんしりょう: 221.08276200g/mol

- どういたいしつりょう: 221.08276200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 26Ų

1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1952915-0.05g |

1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine |

2228210-85-1 | 0.05g |

$1296.0 | 2023-09-17 | ||

| Enamine | EN300-1952915-0.5g |

1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine |

2228210-85-1 | 0.5g |

$1482.0 | 2023-09-17 | ||

| Enamine | EN300-1952915-5.0g |

1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine |

2228210-85-1 | 5g |

$4475.0 | 2023-05-31 | ||

| Enamine | EN300-1952915-5g |

1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine |

2228210-85-1 | 5g |

$4475.0 | 2023-09-17 | ||

| Enamine | EN300-1952915-10g |

1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine |

2228210-85-1 | 10g |

$6635.0 | 2023-09-17 | ||

| Enamine | EN300-1952915-0.1g |

1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine |

2228210-85-1 | 0.1g |

$1357.0 | 2023-09-17 | ||

| Enamine | EN300-1952915-10.0g |

1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine |

2228210-85-1 | 10g |

$6635.0 | 2023-05-31 | ||

| Enamine | EN300-1952915-2.5g |

1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine |

2228210-85-1 | 2.5g |

$3025.0 | 2023-09-17 | ||

| Enamine | EN300-1952915-0.25g |

1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine |

2228210-85-1 | 0.25g |

$1420.0 | 2023-09-17 | ||

| Enamine | EN300-1952915-1.0g |

1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine |

2228210-85-1 | 1g |

$1543.0 | 2023-05-31 |

1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine 関連文献

-

2. Back matter

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

4. Book reviews

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amineに関する追加情報

1,1,1-Trifluoro-3-(4-fluorophenyl)butan-2-amine: A Comprehensive Overview

1,1,1-Trifluoro-3-(4-fluorophenyl)butan-2-amine, also known by its CAS registry number 2228210-85-1, is a versatile organic compound with a unique structure that combines both fluorinated and aromatic functionalities. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. The molecule's structure features a trifluoromethyl group attached to a butanamine backbone, with a 4-fluorophenyl substituent at the third carbon position. This combination of electron-withdrawing groups (EWGs) and aromatic substituents imparts distinctive electronic and steric properties to the molecule, making it highly suitable for a range of chemical reactions and applications.

The synthesis of 1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in fluorination techniques have enabled more efficient and selective methods for introducing the trifluoromethyl group. For instance, the use of electrophilic fluorination agents such as N-fluoropyridinium reagents has been reported to facilitate the formation of the trifluoromethyl group under mild conditions. Additionally, the introduction of the 4-fluorophenyl group often involves Suzuki-Miyaura coupling reactions, which are highly efficient for forming carbon-carbon bonds between aryl halides and boronic acids or esters.

The electronic properties of 1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine make it an attractive candidate for various applications in medicinal chemistry. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are desirable traits for drug candidates. Recent studies have explored the potential of this compound as a building block for designing inhibitors targeting specific enzymes or receptors. For example, researchers have investigated its role in developing kinase inhibitors, where the trifluoromethyl group contributes to improved binding affinity and selectivity.

In the field of agrochemicals, 1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine has been evaluated as a potential lead compound for herbicides or fungicides. Its ability to modulate key biochemical pathways in plants or pathogens makes it a promising candidate for further development. Recent research has focused on optimizing its bioavailability and reducing potential environmental impacts through modifications to its side chains or functional groups.

The structural versatility of this compound also extends to materials science applications. The presence of both aromatic and amine functionalities makes it suitable for polymerization reactions or as a precursor for advanced materials such as polyurethanes or polyamides. Recent studies have explored its use in developing high-performance polymers with enhanced thermal stability and mechanical properties.

In terms of safety and handling, 1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine is generally considered stable under normal storage conditions. However, precautions should be taken during synthesis and handling to avoid exposure to strong oxidizing agents or extreme temperatures. Proper personal protective equipment (PPE) should be used when working with this compound to ensure compliance with occupational safety standards.

In conclusion, 1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine is a multifaceted compound with significant potential across various industries. Its unique structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery, agrochemical development, and materials science. As ongoing research continues to uncover new applications and optimize its properties, this compound is poised to play an increasingly important role in advancing modern chemistry.

2228210-85-1 (1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-amine) 関連製品

- 120870-79-3(2-(Chloromethyl)-5-methoxypyridine)

- 1935103-86-8(1-2-(methylsulfanyl)ethylcyclopropane-1-carbaldehyde)

- 2172391-87-4(2-{7,7,9,9-tetramethylspiro4.5decan-1-yl}ethan-1-amine)

- 2877659-30-6(4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine)

- 2248303-71-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(naphthalen-2-yl)propanoate)

- 1806180-64-2(Methyl 4-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate)

- 1803856-57-6(1-Bromo-1-(2,3-dicyanophenyl)propan-2-one)

- 139294-65-8(Benzoic acid, 4-(3-methyl-1H-pyrrol-1-yl)-)

- 324538-59-2(ethyl 2-(3-methylbenzamido)-1,3-thiazole-4-carboxylate)

- 1238343-38-8(5-Amino-4-phenyl-1H-pyrazole-3-carboxylic acid)